molecular formula C9H13Cl2NS B2896272 3-(5-Chlorothiophen-2-yl)-N-methylcyclobutan-1-amine;hydrochloride CAS No. 2309460-92-0

3-(5-Chlorothiophen-2-yl)-N-methylcyclobutan-1-amine;hydrochloride

Cat. No.: B2896272
CAS No.: 2309460-92-0
M. Wt: 238.17
InChI Key: FSLAGVVMNJABPP-UHFFFAOYSA-N
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Description

3-(5-Chlorothiophen-2-yl)-N-methylcyclobutan-1-amine hydrochloride is a cyclobutane derivative featuring a 5-chlorothiophen-2-yl substituent and a methylamine group, stabilized as a hydrochloride salt. While direct data on this compound are sparse in the provided evidence, comparisons with structurally related compounds (e.g., chlorothiophene derivatives, cyclobutane-containing amines, and hydrochloride salts) offer insights into its properties .

Properties

IUPAC Name

3-(5-chlorothiophen-2-yl)-N-methylcyclobutan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClNS.ClH/c1-11-7-4-6(5-7)8-2-3-9(10)12-8;/h2-3,6-7,11H,4-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSLAGVVMNJABPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1CC(C1)C2=CC=C(S2)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2309460-92-0
Record name 3-(5-chlorothiophen-2-yl)-N-methylcyclobutan-1-amine hydrochloride
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Comparison with Similar Compounds

Structural and Functional Comparisons with Similar Compounds

Cyclobutane-Containing Analogs

1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine ()
  • Structure : Cyclobutane ring fused with a benzoxazole-chlorinated heterocycle.
  • Relevance : Cyclobutane rings in both compounds suggest shared challenges in synthesis due to ring strain, which may affect stability and reactivity .
3-Amino-N-[1-(5-chlorothiophen-2-yl)ethyl]-3-phenylpropanamide Hydrochloride ()
  • Structure : Chlorothiophene linked via an ethyl group to a propanamide backbone.
  • Key Differences : The amide functional group and phenyl substituent contrast with the methylamine and cyclobutane in the target compound.
  • Relevance : Both compounds feature hydrochloride salts, suggesting comparable solubility profiles in polar solvents .

Chlorothiophene Derivatives

(E)-1-(5-Chlorothiophen-2-yl)-3-(thiophen-2-yl)-2-propen-1-one ()
  • Structure : Chalcone derivative with chlorothiophene and thiophene moieties.
  • Key Differences : The α,β-unsaturated ketone backbone differs from the cyclobutane-amine structure.
  • Relevance: Studies on nonlinear optical properties highlight the role of chlorothiophene in electronic conjugation, a property that may extend to the target compound if used in optoelectronics .
1-(5-Chlorothiophen-2-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one ()
  • Structure : Chalcone with dichlorophenyl and chlorothiophene groups.
  • Key Differences : The dichlorophenyl substituent enhances lipophilicity compared to the target’s cyclobutane.

Amine Hydrochloride Salts

2-(5-Chlorothiophen-2-yl)ethanamine Hydrochloride ()
  • Structure : Ethylamine linked to chlorothiophene.
  • Key Differences : Linear ethylamine chain vs. the cyclobutane-bound methylamine in the target.
  • Relevance : Both compounds’ hydrochloride forms likely enhance aqueous solubility, critical for pharmaceutical formulations .

Data Tables: Comparative Analysis

Compound Molecular Formula Molecular Weight Key Functional Groups Reported Properties/Activities
Target Compound C₉H₁₃Cl₂NS 238.63 (calc.) Cyclobutane, chlorothiophene, methylamine Not reported in evidence
1-(5-Chloro-1,3-benzoxazol-2-yl)cyclobutan-1-amine C₁₁H₁₁ClN₂O 222.67 Cyclobutane, benzoxazole Not reported in evidence
2-(5-Chlorothiophen-2-yl)ethanamine HCl C₆H₉Cl₂NS 198.12 Ethylamine, chlorothiophene High solubility in polar solvents
(E)-1-(5-Chlorothiophen-2-yl)chalcone C₁₃H₉ClOS 256.73 α,β-unsaturated ketone, chlorothiophene Nonlinear optical activity
Compound 40 () C₁₃H₉Cl₃O 287.57 Dichlorophenyl, chlorothiophene Antioxidant activity (19.87% inhibition)

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